Ethyl maltol

Overview

Description

Ethyl maltol is an organic compound widely used as a flavor enhancer in the food industry. It is a white crystalline powder with a sweet aroma reminiscent of caramelized sugar or fruit. The compound is structurally related to maltol, with the primary difference being the substitution of a methyl group with an ethyl group. This modification enhances its solubility in water and stability under high temperatures .

Mechanism of Action

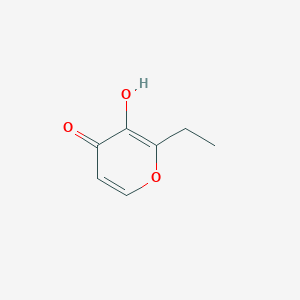

Ethyl maltol, also known as 2-Ethyl-3-hydroxy-4H-pyran-4-one, is an organic compound commonly used as a flavorant in confectioneries . This article provides a comprehensive review of the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of this compound is iron. This compound has a high affinity for iron, forming a red coordination complex . This suggests that this compound may play a role in iron transport and homeostasis .

Mode of Action

This compound interacts with its target, iron, by chelating it. The resulting 1:3 (metal-ligand) complexes are neutral and can readily partition across cell membranes, potentially facilitating iron transport across the intestinal wall . This interaction with iron and the subsequent changes in iron transport and homeostasis form the basis of this compound’s mode of action .

Biochemical Pathways

This compound’s interaction with iron affects intracellular iron homeostasis. It increases the labile iron pool in cells and influences the activity of iron-responsive proteins . This disruption of iron homeostasis can have downstream effects on various biochemical pathways, particularly those involving iron-dependent processes .

Pharmacokinetics

The pharmacokinetics of this compound, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. This compound forms neutral complexes with iron, which can readily cross cell membranes, suggesting good absorption . .

Result of Action

The disruption of iron homeostasis by this compound can lead to various molecular and cellular effects. For instance, it has been suggested that this compound decreases cell viability through a mechanism involving the p53 pathway . Moreover, this compound can induce DNA damage and increase the level of phosphorylated p53 .

Biochemical Analysis

Biochemical Properties

Ethyl maltol interacts with various biomolecules, influencing biochemical reactions . It has been found to disrupt amino acid metabolism, indicating that it interacts with enzymes involved in these pathways

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . For instance, it has been found to cause DNA damage and reduce cell viability in certain cell lines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular targets and mechanisms of action of this compound are still being elucidated.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . For example, it has been observed that longer exposure to this compound can lead to increased DNA damage and reduced cell viability . Information on the product’s stability, degradation, and long-term effects on cellular function is still being researched.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, it has been observed that high doses of this compound can cause toxic or adverse effects

Metabolic Pathways

This compound is involved in various metabolic pathways . It has been found to disrupt amino acid metabolism, indicating that it interacts with enzymes involved in these pathways

Transport and Distribution

It is likely that it interacts with certain transporters or binding proteins, which could affect its localization or accumulation

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl maltol can be synthesized through several methods. One common method involves the reaction of furfural with a Grignard reagent, followed by hydrolysis, chlorination, and rearrangement reactions. The process typically involves the following steps :

- Preparation of the Grignard reagent by reacting magnesium with ethyl bromide in the presence of anhydrous ether.

- Reaction of the Grignard reagent with furfural to form an intermediate.

- Hydrolysis of the intermediate to obtain furfuryl alcohol.

- Chlorination of furfuryl alcohol at low temperatures.

- Heating the chlorinated product to hydrolyze and rearrange it into crude this compound.

- Purification of the crude product by sublimation and recrystallization in ethanol.

Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of stainless steel or glass reactors, controlled temperatures, and specific reaction conditions to ensure high yield and purity. The final product is typically obtained as white aromatic acicular crystals with a purity of over 90% and a yield of more than 85% .

Chemical Reactions Analysis

Types of Reactions: Ethyl maltol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert this compound into other derivatives with altered functional groups.

Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different carboxylic acids, while reduction can produce alcohols or other reduced forms of this compound .

Scientific Research Applications

Ethyl maltol has a wide range of applications in scientific research, including:

Chemistry: Used as a flavor enhancer and stabilizer in various chemical formulations.

Biology: Investigated for its antimicrobial properties and potential use in preserving biological samples.

Industry: Widely used in the food, tobacco, and cosmetic industries to enhance flavors and aromas.

Comparison with Similar Compounds

- Maltol

- Vanillin

- Ethyl vanillin

Ethyl maltol stands out due to its enhanced solubility, stability, and stronger flavor profile compared to these similar compounds .

Biological Activity

Ethyl maltol (EM) is a flavoring agent commonly used in food and tobacco products, known for its sweet, caramel-like aroma. While it enhances flavor, its biological activity has been the subject of various studies, particularly concerning its toxicity, metabolic effects, and potential health implications. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.

Acute and Chronic Toxicity

This compound has been evaluated for its toxicity through various studies. A significant study determined the median lethal dose (LD50) of this compound and iron complexes in mice to be approximately 743.88 mg/kg. This study indicated that this compound exhibits low toxicity, classified as level 3 according to standard acute toxicity classifications .

Table 1: Summary of Toxicity Studies on this compound

| Study Type | LD50 (mg/kg) | Observed Effects | Notes |

|---|---|---|---|

| Acute Toxicity | 743.88 | Lethargy, reduced locomotor activity | Low toxicity classification |

| Subacute Toxicity | Not specified | Liver and kidney degeneration | Long-term effects observed |

| Chronic Toxicity | Not specified | Behavioral changes, loss of appetite | No mortality observed during study |

Histopathological Findings

Histological examinations revealed degeneration in liver and kidney cells following exposure to this compound. Symptoms included edema and hemorrhage, indicating potential organ damage with prolonged exposure .

Impact on Lung Cells

Recent research has highlighted the effects of this compound in electronic nicotine delivery systems (ENDS). Exposure to maltol-flavored vapors was shown to disrupt lung airway epithelial cell metabolism. Specifically, both firsthand and secondhand exposure levels affected amino acid metabolism and induced oxidative stress, suggesting potential long-term pulmonary toxicity .

Table 2: Metabolic Changes Induced by this compound in Lung Cells

| Exposure Type | Concentration | Affected Pathways |

|---|---|---|

| Firsthand | 3.9 mM | Amino acid metabolism |

| Secondhand | 3.9 µM | Oxidative stress |

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Studies have shown that it can enhance the efficacy of certain cationic surfactants against various microorganisms. The synergistic effects were particularly noted in combinations with DDAC (dodecyl dimethyl ammonium chloride), demonstrating significant antimicrobial activity against pathogens like Staphylococcus aureus and Candida albicans .

Table 3: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Combined with DDAC |

|---|---|---|

| E. coli | 4500 ppm | Yes |

| S. aureus | 4500 ppm | Yes |

| C. albicans | 10000 ppm | Yes |

Health Implications in E-Cigarette Users

A case study focusing on e-cigarette users revealed that those exposed to this compound showed alterations in respiratory health markers compared to non-users. The study emphasized the need for further investigation into the long-term health effects associated with inhalation exposure to flavoring agents like this compound .

Properties

IUPAC Name |

2-ethyl-3-hydroxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-2-6-7(9)5(8)3-4-10-6/h3-4,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKYNHJUKRTCJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)C=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041516 | |

| Record name | 2-Ethyl-3-hydroxy-4-pyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Solid | |

| Record name | 4H-Pyran-4-one, 2-ethyl-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl maltol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031735 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

289.00 to 290.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl maltol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031735 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4940-11-8 | |

| Record name | Ethyl maltol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4940-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl maltol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004940118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Pyran-4-one, 2-ethyl-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-3-hydroxy-4-pyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-3-hydroxy-4-pyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL MALTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6Q8K29L05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl maltol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031735 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

90 - 91 °C | |

| Record name | Ethyl maltol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031735 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The molecular formula of ethyl maltol is C7H8O3, and its molecular weight is 140.14 g/mol. []

A: Yes, this compound has been characterized using various spectroscopic techniques. Researchers have used nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR), infrared spectroscopy (IR), and high-resolution mass spectrometry (HRMS) to confirm its structure and identify its characteristic peaks. [, , ]

A: Exposure to sunlight can lead to a significant decrease in this compound concentration, indicating its degradation under such conditions. []

A: Yes, this compound has been shown to increase the perceived sweetness of both Venus and Concord grape juices when added at a concentration of 200 mg/L. []

A: The oral LD50 of this compound and iron complexes was determined to be 743.88 mg/kg body weight in mice. []

A: A 90-day oral exposure study in mice revealed that this compound and iron complexes target endocrine organs, including the liver and kidneys. The lowest-observed-adverse-effect level (LOAEL) was determined to be 1/81 LD50 (9.18 mg/kg body weight/day). []

A: Studies have shown that this compound, particularly at high concentrations, can induce the release of inflammatory cytokines (IL-1β, IL-8, TNF-α) from both naïve and activated human macrophages (THP-1 cells). [] In other cell lines, it was noted that high this compound concentrations in JUUL pods were cytotoxic and correlated with aerosol cytotoxicity. [, ]

ANone: Several analytical methods have been developed for the determination of this compound in food samples, including:

- Gas chromatography–mass spectrometry–olfactometer (GC–MS–O): This method allows for the separation, identification, and aroma evaluation of this compound and its derivatives. []

- Gas chromatography (GC): This technique, often coupled with a flame ionization detector (FID) or mass spectrometry (MS), is used to separate and quantify this compound. []

- High-performance liquid chromatography (HPLC): This method is widely used to separate and quantify this compound in various matrices, often coupled with UV detection or mass spectrometry. [, , ]

- Differential pulse voltammetry (DPV): This electrochemical technique is based on the oxidation of this compound at a glassy carbon electrode and offers a sensitive and selective method for its determination. [, ]

- Spectrophotometry: This method utilizes the UV absorbance of this compound for its quantification, but it may require chemometric approaches to resolve spectral overlap with other compounds. [, ]

ANone: Different extraction techniques are employed depending on the sample matrix and the analytical method used. Some common extraction techniques include:

- Solid-phase extraction (SPE): This method uses a solid phase to selectively adsorb and concentrate this compound from liquid samples, allowing for the removal of interfering compounds. []

- Dispersive liquid-liquid microextraction (DLLME): This technique involves the rapid injection of a mixture of extraction and dispersing solvents into an aqueous sample, forming a cloudy solution from which this compound is extracted. []

- Solvent extraction: This method utilizes the differential solubility of this compound in immiscible solvents, such as water and an organic solvent like chloroform. []

ANone: Ongoing research on this compound includes:

- Development of new delivery systems: Encapsulating this compound in nanoparticles to control its release and enhance its stability in food products. []

- Exploring its potential health effects: Assessing the potential long-term effects of this compound exposure, particularly at levels found in e-cigarette products. [, , ]

ANone: Yes, there are other compounds with similar flavor-enhancing properties to this compound, including:

- Maltol: A naturally occurring compound structurally similar to this compound, also imparting a caramel-like flavor. [, , , , ]

- Vanillin: A widely used flavoring agent with a characteristic vanilla aroma, often used in combination with this compound to enhance sweetness perception. [, , ]

- Ethyl vanillin: A synthetic analog of vanillin with a stronger and more intense vanilla flavor. [, ]

- Recovery and utilization of byproducts: For example, recovering methyl chloride produced during this compound synthesis for use in other applications. [, ]

- Process optimization: Developing continuous production methods to increase efficiency and minimize waste generation. [, ]

A: Yes, this compound can act as a ligand and form complexes with various metal ions, including iron, zinc, and calcium. [, , , , ]

A: Computational methods can be used to predict the properties of this compound and its derivatives, such as their reactivity, stability, and interactions with other molecules. This information can aid in designing new this compound-based compounds with improved characteristics. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.